

# Application Notes and Protocols for Integrase Strand Transfer Assay

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro Integrase (IN) strand transfer assay, a critical tool for the discovery and characterization of inhibitors targeting the HIV-1 integrase enzyme. The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries.

#### Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a key enzyme essential for the replication of the virus.[1] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] The strand transfer step, where the viral DNA is covalently linked to the host DNA, is a well-established target for antiretroviral drug development.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.[2][3] This document outlines a robust and sensitive non-radioactive assay to measure the strand transfer activity of HIV-1 integrase and to determine the potency of inhibitory compounds.

## **Principle of the Assay**

The assay is based on the ability of HIV-1 integrase to catalyze the integration of a donor substrate (DS) DNA, mimicking the viral DNA end, into a target substrate (TS) DNA. In a common format, the DS DNA is labeled with biotin, and the TS DNA is labeled with a different



tag, such as digoxigenin (DIG) or a fluorescent marker. The strand transfer reaction results in a product where both the DS and TS DNA are joined. This product can then be captured on a streptavidin-coated plate (via the biotin on the DS DNA) and detected using an antibody conjugate against the TS DNA label (e.g., anti-DIG antibody conjugated to horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.[4] The intensity of the signal is directly proportional to the integrase strand transfer activity.

### **Data Presentation**

# Table 1: In Vitro Inhibitory Potency (IC50) of Selected Integrase Strand Transfer Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for three clinically approved INSTIs against wild-type (WT) HIV-1 integrase and common resistant variants. This data is crucial for comparing the efficacy of new chemical entities against established drugs.

Compound	WT Integrase IC50 (nM)	Y143R Mutant IC50 (nM)	N155H Mutant IC50 (nM)	G140S/Q148H Mutant IC50 (nM)
Raltegravir	26[4]	~338 (13-fold increase)[4]	~156 (6-fold increase)[4]	~7280 (280-fold increase)[4]
Elvitegravir	40	-	-	-
Dolutegravir	33[4]	-	-	-

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme and oligonucleotides.

#### **Table 2: Typical Assay Performance Metrics**

This table provides examples of typical performance metrics for an optimized integrase strand transfer assay, which are important for validating the assay's suitability for H-TS.



Parameter	Typical Value	Reference
Signal to Background Ratio	>30 (Absorbance of ~1.5 vs. ~0.05)	[5]
Z'-factor	0.6 - 0.9	[5]

## **Experimental Protocols**

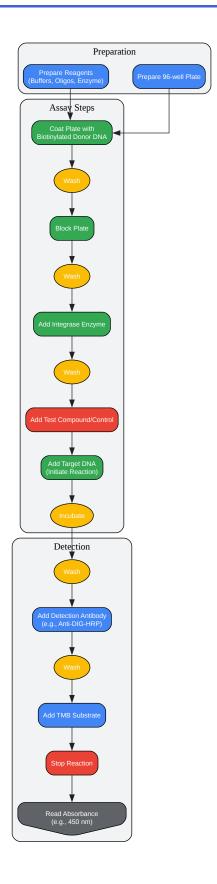
This protocol is adapted from a commercially available ELISA-based kit and can be modified for different detection methods.[4]

#### **Materials and Reagents**

- Recombinant HIV-1 Integrase
- Donor Substrate (DS) Oligonucleotide (biotinylated)
- Target Substrate (TS) Oligonucleotide (e.g., DIG-labeled)
- Streptavidin-coated 96-well plates
- Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)[6]
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Anti-DIG-HRP conjugate (or other appropriate detection antibody)
- TMB Substrate
- Stop Solution (e.g., 2N H2SO4)
- Test compounds and controls (e.g., known INSTIs)

#### **Experimental Workflow Diagram**





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Caption: Experimental workflow for the Integrase Strand Transfer Assay.



#### **Detailed Protocol**

- Preparation of Reagents and Plate:
  - Pre-warm reaction buffer and blocking solution to 37°C.[4]
  - Dilute the donor substrate (DS) DNA to 1X in reaction buffer.[4]
  - Prepare serial dilutions of test compounds and control inhibitors in reaction buffer.
- Coating Plate with Donor Substrate (DS) DNA:
  - Add 100 μL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate.
  - Incubate for 30 minutes at 37°C.
- Washing and Blocking:
  - Aspirate the DS DNA solution and wash the wells five times with 300 μL of wash buffer per well.
  - Add 200 μL of blocking solution to each well and incubate for 30 minutes at 37°C.
- Integrase Binding:
  - $\circ$  Aspirate the blocking solution and wash the wells three times with 200  $\mu L$  of reaction buffer.
  - Dilute the HIV-1 integrase enzyme in reaction buffer (e.g., 1:300 dilution).
  - Add 100 μL of the diluted integrase solution to each well, except for the "no enzyme" control wells, which receive 100 μL of reaction buffer.
  - Incubate for 30 minutes at 37°C.
- Inhibitor Addition:
  - Aspirate the integrase solution and wash the wells three times with 200 μL of reaction buffer.



- $\circ$  Add 50  $\mu$ L of reaction buffer (for positive and negative controls) or 50  $\mu$ L of the diluted test compounds/control inhibitors to the appropriate wells.
- Incubate for 5 minutes at room temperature.
- Strand Transfer Reaction:
  - Add 50 μL of the target substrate (TS) DNA solution to each well to initiate the reaction.
  - Incubate for 30 minutes at 37°C.
- Detection:
  - Aspirate the reaction mixture and wash the wells five times with 300 μL of wash buffer.
  - Add 100 μL of the diluted anti-DIG-HRP antibody conjugate to each well.
  - Incubate for 30 minutes at 37°C.
  - Aspirate the antibody solution and wash the wells five times with 300 μL of wash buffer.
  - $\circ~$  Add 100  $\mu L$  of TMB substrate to each well and incubate for 10 minutes at room temperature in the dark.
  - Add 100 μL of stop solution to each well to stop the reaction.
- Data Acquisition:
  - Read the absorbance of each well at 450 nm using a microplate reader.

### **Data Analysis**

- Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
- Percentage Inhibition Calculation: Calculate the percentage of integrase activity for each compound concentration relative to the "integrase alone" (positive control) wells. The formula is: % Activity = (Absorbance of test well / Absorbance of positive control) \* 100 % Inhibition = 100 % Activity



 IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Troubleshooting High Background

- · Cause: Insufficient blocking or washing.[7]
  - Solution: Increase the blocking incubation time or change the blocking agent. Ensure thorough washing between steps.[7]
- Cause: Non-specific binding of the secondary antibody.[7]
  - Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[7]

## **Low Signal**

- Cause: Inactive integrase enzyme.
  - Solution: Use a fresh aliquot of the enzyme and ensure proper storage conditions.
- Cause: Suboptimal reagent concentrations.
  - Solution: Titrate the concentrations of the DS DNA, TS DNA, and integrase to determine the optimal conditions for your assay.
- Cause: Incorrect incubation times or temperatures.
  - Solution: Adhere strictly to the recommended incubation parameters.

#### Conclusion

The integrase strand transfer assay is a fundamental tool in the development of antiretroviral therapies targeting HIV-1 integrase. The protocol described here provides a robust and reproducible method for screening and characterizing integrase inhibitors. Careful optimization



of assay parameters and adherence to the protocol are essential for obtaining reliable and meaningful data.

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